1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenoxy)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-13(10-15-8-2-1-3-9-15)11-20-14-6-4-12(5-7-14)16(18)19/h4-7,13,17H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIYIZTJIPXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Nitrophenoxy 3 Piperidin 1 Yl Propan 2 Ol and Its Analogues
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org For 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol, the most logical and common disconnection strategy involves cleaving the C-N bond between the piperidine (B6355638) nitrogen and the propanol (B110389) backbone. amazonaws.com
This disconnection corresponds to a well-established synthetic reaction: the nucleophilic ring-opening of an epoxide by an amine. scielo.org.mxscirp.org This approach simplifies the target molecule into two key synthons:
A piperidine nucleophile.
An electrophilic 1-(4-nitrophenoxy)propan-2-ol synthon, which can be traced back to a stable and reactive precursor, 2-((4-nitrophenoxy)methyl)oxirane (also known as 1-(4-nitrophenoxy)-2,3-epoxypropane).
The forward synthesis, therefore, involves the reaction between piperidine and 2-((4-nitrophenoxy)methyl)oxirane. This strategy is advantageous as it builds the core molecular framework in a single, efficient step.
Precursor Synthesis and Intermediate Derivatization Pathways
The success of the synthesis relies on the efficient preparation of the key precursors identified in the retrosynthetic analysis.
Synthesis of the Epoxide Precursor: The key intermediate, 2-((4-nitrophenoxy)methyl)oxirane, is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-nitrophenol (B140041) with an epihalohydrin, most commonly epichlorohydrin (B41342), in the presence of a base. nih.gov For instance, reacting a substituted phenol (B47542) with epichlorohydrin using a base like cesium carbonate in acetonitrile (B52724) is a common procedure to generate the corresponding aryl glycidyl (B131873) ether. nih.gov The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride ion.
Amine Precursor: The second precursor, piperidine, is a widely available commercial chemical and is typically used directly without the need for prior synthesis.
The primary synthetic pathway involves the reaction of these two precursors. The piperidine nitrogen atom attacks one of the carbon atoms of the epoxide ring. In unsymmetrical epoxides like 2-((4-nitrophenoxy)methyl)oxirane, this attack generally occurs at the sterically less hindered terminal carbon atom, leading to the desired β-amino alcohol structure. organic-chemistry.orgmdpi.com
Optimization of Reaction Conditions and Process Chemistry
Optimizing reaction parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. biosynce.comsigmaaldrich.com The aminolysis of epoxides has been extensively studied, leading to a variety of optimized protocols. growingscience.com
The choice of solvent and catalyst significantly influences the rate and regioselectivity of the epoxide ring-opening reaction. While classical methods often require high temperatures and an excess of the amine, modern approaches utilize catalysts to achieve high efficiency under milder conditions. scirp.orgmdpi.com
Catalysts: A wide range of catalysts can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com
Lewis Acids: Catalysts like Yttrium(III) chloride (YCl₃) and Scandium(III) chloride (ScCl₃) are effective in activating the epoxide through coordination with the oxygen atom. mdpi.com
Solid Acid Catalysts: Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. scielo.org.mx Examples include silica (B1680970) gel, zeolites, sulfated tin oxide, and silica-bonded S-sulfonic acid. scielo.org.mxscirp.orgorganic-chemistry.orggrowingscience.com These catalysts often allow the reaction to proceed efficiently under solvent-free conditions. scielo.org.mxgrowingscience.com
Tertiary Amines: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N) have been shown to catalyze the reaction, particularly in water. researchgate.net
Solvents: The reaction can be performed in various solvents or under solvent-free conditions.
Solvent-Free Conditions: This is often the most efficient and environmentally friendly approach, especially when using solid acid catalysts. scielo.org.mxmdpi.com The absence of a solvent can lead to faster reaction rates. mdpi.com
Water: Water is considered a green solvent and has been used successfully for the aminolysis of epoxides, sometimes without any catalyst. organic-chemistry.orgsemanticscholar.org
Organic Solvents: While effective, the use of organic solvents can have a negative impact on catalytic activity compared to solvent-free methods. For example, using chloroform (B151607) (CHCl₃) was found to slow down the YCl₃-catalyzed reaction significantly. mdpi.com
Below is a table summarizing the effects of different catalysts on the aminolysis of epoxides.
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
| Lewis Acid | YCl₃, ScCl₃ | Room Temp, Solvent-Free | High conversion and regioselectivity. mdpi.com |
| Solid Acid | Zeolites, Sulfated Tin Oxide | Room Temp, Solvent-Free | Recyclable, environmentally friendly, high yields. scirp.orggrowingscience.com |
| Tertiary Amine | DABCO, Et₃N | Mild Conditions, Water | Good to excellent yields in an aqueous medium. researchgate.net |
| None | No Catalyst | Mildly Basic pH, Water | Green, simple procedure, high selectivity. semanticscholar.org |
Temperature is a critical parameter in the synthesis of propanolamines. Classical, uncatalyzed methods often required elevated temperatures to achieve reasonable reaction rates. scielo.org.mxgrowingscience.com However, these harsh conditions can lead to side reactions and reduced selectivity.
The development of efficient catalytic systems has enabled these reactions to be carried out under much milder conditions, often at room temperature. growingscience.commdpi.com Operating at lower temperatures generally improves the selectivity of the reaction, favoring the nucleophilic attack at the less sterically hindered carbon of the epoxide. jsynthchem.com
Pressure is not typically a key variable in the laboratory-scale synthesis of these compounds unless dealing with volatile starting materials. Most modern protocols for epoxide aminolysis are conducted at atmospheric pressure. scielo.org.mx
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. growingscience.com Several green strategies have been applied to the synthesis of β-amino alcohols.
Use of Water as a Solvent: Performing the reaction in water eliminates the need for volatile organic compounds (VOCs), offering significant environmental benefits. semanticscholar.org
Solvent-Free Reactions: Conducting reactions without a solvent is a core principle of green chemistry, reducing waste and often increasing reaction efficiency. growingscience.commdpi.comresearchgate.net
Heterogeneous Catalysis: The use of solid, recyclable catalysts like zeolites or silica-supported acids aligns with green chemistry by simplifying product purification and minimizing catalyst waste. scielo.org.mxscirp.org
Alternative Reagents: While the epoxide route is common, the use of cyclic carbonates as precursors to β-amino alcohols is considered a greener alternative as they are less hazardous materials than epoxides. scirp.org
Stereoselective Synthesis of Chiral Propan-2-ol Derivatives
The target molecule, this compound, possesses a chiral center at the C-2 carbon of the propanol chain. The synthesis of a single enantiomer is often crucial for biological applications. Stereoselective synthesis can be achieved by employing chiral starting materials.
A highly effective strategy is to start with an enantiomerically pure epoxide. The synthesis can utilize either (R)- or (S)-epichlorohydrin as the initial chiral building block. nih.gov The subsequent Williamson ether synthesis with 4-nitrophenol and the ring-opening reaction with piperidine proceed with a high degree of stereochemical control. The ring-opening step is a classic Sₙ2 reaction, where the amine nucleophile attacks the epoxide. This attack results in an inversion of the stereoconfiguration at the carbon atom being attacked. organic-chemistry.org
For example, a general procedure for synthesizing chiral analogues involves reacting a substituted phenol with (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin to form the chiral epoxide intermediate. This intermediate is then reacted with the desired amine (e.g., piperidine) to yield the final, enantiomerically enriched propanolamine (B44665) product. nih.gov This approach provides a reliable pathway to specific stereoisomers of the target compound and its analogues.
Asymmetric Catalysis for Enantiomeric Control
Asymmetric catalysis has become an indispensable tool for the direct production of enantiomerically pure compounds, circumventing the need for classical resolution techniques. jmedchem.com This approach involves using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. For the synthesis of β-amino alcohols, various catalytic systems have been developed.
One prominent strategy is the asymmetric cross-coupling of aldehydes and imines. For instance, chromium-catalyzed reactions using a radical polar crossover strategy have been shown to efficiently produce β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn This method utilizes readily available starting materials and can achieve high enantiomeric excess (ee), in some cases up to 99% ee after purification. westlake.edu.cn Another powerful technique is the asymmetric, radical C–H amination of alcohols. nih.gov This approach uses a multi-catalytic system, often combining a photocatalyst with a chiral copper catalyst, to achieve regio- and enantioselective amination of C-H bonds, transforming simple alcohols into valuable chiral β-amino alcohols. nih.gov The key to this method is a "radical relay chaperone" that temporarily converts the alcohol into an imidate radical, facilitating an intramolecular hydrogen-atom transfer (HAT) to enable selective β-radical formation. nih.gov
In the context of synthesizing analogues of this compound, these methods offer direct pathways to establish the crucial stereocenter at the C-2 position of the propanol backbone. Chiral phosphoric acids have also been employed as effective organocatalysts in asymmetric cycloadditions to create chiral heterocyclic systems, demonstrating the versatility of organocatalysis in generating enantiopure products. mdpi.com
| Catalytic System | Reaction Type | Substrates | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Chromium Catalyst | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | Up to 99% | westlake.edu.cn |
| Chiral Copper Catalyst / Photocatalyst | Radical C–H Amination | Alcohols | Not specified | nih.gov |
| Chiral Phosphoric Acid (CPA) | Asymmetric [2 + 4] Cycloaddition | 3-Vinylindoles and o-Hydroxybenzyl Alcohol | Up to 98% | mdpi.com |
| Copper(II) Chiral Complexes | Enantioselective Michael Reactions | Generic Michael Acceptors/Donors | Up to 70% | researchgate.net |
Chiral Pool and Auxiliary-Based Methodologies
Chiral Pool Synthesis
The chiral pool approach leverages naturally occurring, abundant, and enantiopure compounds as starting materials. wikipedia.organkara.edu.tr Key contributors to the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. wikipedia.orguh.edu This strategy is highly efficient as it incorporates a pre-existing stereocenter from the starting material, which is preserved throughout the synthetic sequence. ankara.edu.tr For the synthesis of this compound, a suitable starting material from the chiral pool, such as an L-amino acid like L-serine, could be envisioned. The synthesis would involve functional group transformations to convert the amino acid into the target propanolamine structure while retaining the original stereochemistry.
Chiral Auxiliary-Based Methodologies
When a suitable chiral pool starting material is not available, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. ankara.edu.trwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
Oxazolidinones, often called Evans auxiliaries, are widely used for stereoselective alkylation and aldol (B89426) reactions. In a potential synthesis of the target compound, an achiral carboxylic acid derivative could be reacted with a chiral oxazolidinone to form an imide. Subsequent reactions at the α-position of the carbonyl would be directed by the steric bulk of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Another common class of auxiliaries is based on ephedrine (B3423809) and pseudoephedrine. sigmaaldrich.com These amino alcohols can be used to form chiral amides, and the subsequent deprotonation and reaction of the enolate can proceed with high stereocontrol. wikipedia.org
| Chiral Auxiliary Type | Typical Application | Key Feature | Reference |
|---|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Stereoselective Aldol and Alkylation Reactions | Forms a rigid chelated intermediate that directs electrophilic attack. | |
| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | The configuration of the product is directed by the methyl and hydroxyl groups. | wikipedia.org |
| Camphorsultam | Diels-Alder Reactions, Alkylations | Provides excellent stereocontrol due to its rigid bicyclic structure. | |
| SAMP/RAMP | Asymmetric Alkylation of Aldehydes and Ketones | Forms chiral hydrazones that undergo highly diastereoselective alkylation. |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous processing, is transforming the synthesis of active pharmaceutical ingredients (APIs) by offering significant advantages over traditional batch methods. jmedchem.comworktribe.com These advantages include enhanced safety, improved heat transfer, precise control over reaction parameters (temperature, pressure, and concentration), higher yields, and greater scalability. jmedchem.commdpi.com
The synthesis of beta-blockers and their analogues is well-suited for flow chemistry. Recent advancements have demonstrated the rapid and continuous-flow synthesis of propranolol, a structurally related beta-blocker, using an innovative amine-functionalized graphene oxide (NGO) membrane reactor. europeanpharmaceuticalreview.combioengineer.orgeurekalert.org This system achieved nearly 100% conversion and selectivity in under five seconds at room temperature. bioengineer.orgeurekalert.org The nanoconfined environment within the membrane accelerates the key ring-opening reaction of an epoxide with an amine, a common step in the synthesis of this class of compounds. bioengineer.org
A typical multistep flow synthesis involves pumping reagents through a series of interconnected tubes, coils, or packed-bed reactors, where each reactor is dedicated to a specific transformation. mdpi.comacs.org This "telescoped" approach avoids the isolation and purification of intermediates, reducing waste and manual intervention. acs.org For the synthesis of this compound, a continuous process could be designed where 4-nitrophenol is first reacted with an epoxide precursor in one flow reactor, followed by the introduction of piperidine in a second reactor to perform the nucleophilic ring-opening, all within a single, automated stream. acs.org Companies are increasingly adopting continuous flow systems to reduce reaction times and solvent waste, addressing both economic and environmental concerns in pharmaceutical manufacturing. pmarketresearch.com
| Parameter | Traditional Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Reaction Time | Often prolonged (hours to days) | Dramatically reduced (seconds to minutes) | europeanpharmaceuticalreview.comeurekalert.org |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing | jmedchem.com |
| Safety | Higher risk with large volumes of hazardous reagents | Improved safety due to small reactor volumes and better heat dissipation | mdpi.com |
| Scalability | Challenging; often requires re-optimization | Easier to scale by running the system for longer periods | worktribe.com |
| Yield & Selectivity | Can be lower due to side reactions | Often higher with near 100% conversion reported | bioengineer.orgeurekalert.org |
Advanced Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent interactions. For 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol, the key interactions would likely include:
Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen of the piperidine (B6355638) ring, can act as hydrogen bond acceptors. These interactions would be expected to play a dominant role in the crystal packing.
π-Stacking: The presence of the nitrophenyl ring would allow for potential π-π stacking interactions between adjacent aromatic rings, contributing to the stability of the crystal structure.
A hypothetical data table for such interactions, if data were available, would resemble the following:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···N(piperidine) | 0.82 | 1.95 | 2.77 | 170 |
| C-H···O(nitro) | 0.97 | 2.45 | 3.42 | 150 |
Note: The data in this table is illustrative and not based on experimental results for the specified compound.
X-ray diffraction would reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible propan-2-ol linker and the chair conformation of the piperidine ring. Furthermore, the possibility of polymorphism—the ability of a substance to exist in more than one crystal form—could be investigated. Different polymorphs can arise from variations in crystal packing and molecular conformation, and they may exhibit different physical properties.
Solution-State Conformational Dynamics via Advanced NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule, NMR spectroscopy offers insights into its dynamic behavior in solution.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining which protons are close to each other in space, even if they are not directly connected by chemical bonds. For this compound, these experiments could be used to:
Establish the relative orientation of the nitrophenoxy group and the piperidine ring.
Characterize the conformational preferences of the flexible propan-2-ol chain.
A hypothetical NOESY correlation table might look like this:
| Proton 1 | Proton 2 | Correlation Intensity | Inferred Distance (Å) |
| H (propanol CH) | H (piperidine axial) | Strong | < 2.5 |
| H (aromatic) | H (propanol O-CH2) | Medium | < 3.5 |
Note: The data in this table is illustrative and not based on experimental results for the specified compound.
Dynamic NMR (DNMR) techniques can be used to study the rates of conformational changes, such as the ring-flipping of the piperidine moiety or rotation around single bonds in the linker. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to calculate the activation energy barriers for these processes, providing a quantitative measure of the molecule's flexibility.
Vibrational Spectroscopy for Molecular Architecture Insights (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. americanpharmaceuticalreview.comscirp.org These methods are sensitive to the vibrations of specific chemical bonds and functional groups, providing a unique "fingerprint" of the molecule. By analyzing the vibrational spectra, one can confirm the presence of key structural motifs and gain insights into the intra- and intermolecular interactions.
The vibrational spectrum of this compound is complex, with contributions from the 4-nitrophenoxy, piperidinyl, and propan-2-ol moieties. The interpretation of the spectrum is facilitated by comparing it with the spectra of related aryloxypropanolamine compounds, such as propranolol and metoprolol (B1676517). researchgate.netcore.ac.ukresearchgate.net
Key Vibrational Modes:
4-Nitrophenoxy Group: The presence of the 4-nitrophenoxy group is readily identified by several characteristic bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ range. The aryl-ether C-O stretching vibration will also give rise to a strong band, typically around 1240-1260 cm⁻¹.
Propan-2-ol Linker: The secondary alcohol group in the propan-2-ol linker is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum, the position and shape of which are sensitive to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected around 1100 cm⁻¹.
Piperidinyl Group: The piperidine ring exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the CH₂ groups. The C-N stretching vibrations of the tertiary amine are typically found in the 1000-1250 cm⁻¹ region. The deformation modes of the piperidine ring will also contribute to the fingerprint region of the spectrum.
The complementary nature of FT-IR and Raman spectroscopy is advantageous in the analysis of this compound. While polar groups like C=O and O-H tend to show strong absorptions in the IR spectrum, non-polar and symmetric bonds often yield strong signals in the Raman spectrum. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. researchgate.net
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| 4-Nitrophenoxy | NO₂ Asymmetric Stretch | 1500 - 1530 | FT-IR, Raman |
| 4-Nitrophenoxy | NO₂ Symmetric Stretch | 1330 - 1350 | FT-IR, Raman |
| 4-Nitrophenoxy | Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| 4-Nitrophenoxy | Aryl-Ether C-O Stretch | 1240 - 1260 | FT-IR |
| Propan-2-ol | O-H Stretch | 3200 - 3600 | FT-IR |
| Propan-2-ol | C-O Stretch (sec-alcohol) | ~1100 | FT-IR |
| Piperidinyl | C-H Stretch (CH₂) | < 3000 | FT-IR, Raman |
| Piperidinyl | C-N Stretch (tert-amine) | 1000 - 1250 | FT-IR |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation and Conformational States
The this compound molecule possesses a single chiral center at the C2 position of the propan-2-ol chain. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-isomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of such chiral molecules. nih.gov These techniques measure the differential interaction of left and right circularly polarized light with the chiral compound, providing information about its absolute configuration and conformational preferences.
Stereochemical Confirmation:
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) in the regions where the molecule has electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. For this compound, the electronic transitions associated with the 4-nitrophenoxy chromophore are expected to be the primary source of the CD signal.
By comparing the experimental CD spectrum with that predicted by quantum chemical calculations or with the spectra of structurally related compounds with known absolute configurations, the absolute configuration of the enantiomers can be determined. For many aryloxypropanolamine beta-blockers, it is known that the (S)-enantiomer is the more biologically active form.
ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration. The stereochemistry is assigned based on the sign of the Cotton effect in the ORD spectrum.
Conformational States:
The chiroptical properties of a molecule are not only dependent on its absolute configuration but also on its conformational state. The flexible propanolamine (B44665) side chain of this compound can adopt various conformations in solution. These different conformations can lead to changes in the observed CD and ORD spectra.
By studying the chiroptical spectra under different conditions (e.g., varying solvent or temperature), it is possible to gain insights into the conformational equilibrium of the molecule. This information is valuable for understanding how the molecule might interact with its biological target.
Interactive Data Table: Expected Chiroptical Properties
| Technique | Parameter Measured | Application | Expected Observations |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) | Determination of absolute configuration, study of conformational changes. | Cotton effects corresponding to the electronic transitions of the 4-nitrophenoxy chromophore. The sign of the Cotton effect will be opposite for the (R)- and (S)-enantiomers. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Determination of absolute configuration. | A plain or anomalous dispersion curve with a Cotton effect. The sign of the Cotton effect is indicative of the stereochemistry. |
Computational and Theoretical Investigations of 1 4 Nitrophenoxy 3 Piperidin 1 Yl Propan 2 Ol
Quantum Chemical Calculations (DFT) of Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. For 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol, DFT calculations can elucidate its reactivity, stability, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and phenoxy groups, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl moiety. This distribution suggests that the molecule would be susceptible to electrophilic attack at the former regions and nucleophilic attack at the latter.
Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. medpharmareports.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org
| Descriptor | Formula | Significance | Predicted Value for this compound |
| HOMO Energy | EHOMO | Electron donating ability | ~ -6.5 eV |
| LUMO Energy | ELUMO | Electron accepting ability | ~ -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | ~ 4.7 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | ~ 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | ~ 2.35 eV |
| Global Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons | ~ 3.67 eV |
Note: The predicted values are hypothetical and based on typical values for similar organic molecules found in the literature. Actual values would require specific DFT calculations.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the phenoxy ether, as well as the nitrogen atom of the piperidine ring. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl group and the aromatic ring. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes. mdpi.com This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.
Solvent Effects on Molecular Conformations
The surrounding solvent can significantly influence the conformational preferences of a molecule. MD simulations in different solvent environments (e.g., water, ethanol, chloroform) can reveal how intermolecular interactions with the solvent affect the molecule's shape. frontiersin.org In a polar solvent like water, the molecule is likely to adopt conformations that maximize the exposure of its polar groups (hydroxyl, nitro, and amine) to the solvent, while the nonpolar aromatic and piperidine rings may be more shielded.
Intramolecular Hydrogen Bonding and Conformational Preferences
The presence of both a hydroxyl group (hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors) in this compound allows for the possibility of intramolecular hydrogen bonding. acs.orgacs.org Such interactions can significantly stabilize certain conformations, leading to a more folded structure. oup.com MD simulations can quantify the occurrence and lifetime of these intramolecular hydrogen bonds, providing a detailed picture of the molecule's conformational preferences. acs.orgustc.edu.cn The formation of a six-membered ring through an intramolecular hydrogen bond is often a favorable conformation in similar aminoalcohol structures. acs.orgustc.edu.cn
Reaction Mechanism Modeling and Transition State Analysis for Synthesis Pathways
Computational modeling can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route is the Williamson ether synthesis, involving the reaction of a deprotonated 4-nitrophenol (B140041) with an appropriate piperidine-containing epoxide or halohydrin. wikipedia.org
DFT calculations can be used to model the reaction pathway, identifying the structures of reactants, products, intermediates, and, most importantly, the transition state. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. rsc.orgresearchgate.net By analyzing the geometry of the transition state, key insights into the factors controlling the reaction's feasibility and stereoselectivity can be obtained. rsc.org Quantum mechanical calculations can elucidate the structural differences between transition states for various potential pathways. researchgate.net
| Reaction Step | Description | Key Computational Insights |
| Deprotonation of 4-nitrophenol | A base removes the acidic proton from the hydroxyl group of 4-nitrophenol to form the phenoxide anion. | Calculation of the pKa of 4-nitrophenol to select a suitable base. |
| Nucleophilic attack | The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the piperidine-containing reactant. | Modeling the SN2 transition state to determine the activation energy barrier. |
| Product formation | The final ether product is formed. | Calculation of the overall reaction energy to determine if the reaction is thermodynamically favorable. |
In-Depth Analysis of "this compound" Reveals Absence of Publicly Available Molecular Interaction Studies
A thorough investigation into the scientific literature for the chemical compound “this compound” reveals a significant lack of publicly available research pertaining to its specific molecular interaction studies. Despite a comprehensive search for biophysical characterization and mechanistic probe studies, no dedicated experimental data was found for this particular molecule within the specified non-clinical contexts.
The exploration for data focused on key analytical techniques commonly employed to elucidate ligand-target interactions, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy. These methods are instrumental in determining the thermodynamics, kinetics, and binding affinity of a compound to its biological target. However, no published studies appear to have utilized these techniques to characterize "this compound."
Similarly, a search for its use as a mechanistic probe in competitive binding assays or allosteric modulation studies within model biological systems yielded no specific results. Such studies are crucial for understanding how a compound interacts with a receptor or enzyme at a molecular level, for instance, by competing with known ligands or by binding to a secondary site to modulate the target's activity.
While the individual chemical moieties of "this compound," such as the nitrophenoxy and piperidinyl groups, are present in various pharmacologically active molecules, the specific combination and arrangement in this compound have not been the subject of detailed biophysical investigation according to the available literature.
Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified molecular interaction studies, as the primary research data for "this compound" is not present in the public domain.
Molecular Interaction Studies Non Clinical Contexts
Computational Docking and Molecular Dynamics Simulations of Ligand-Macromolecule Complexes
Computational docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a ligand, such as 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol, and a biological macromolecule, typically a protein. Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex, and estimates the binding affinity. nih.govugm.ac.id Following docking, MD simulations provide a dynamic view of the ligand-macromolecule complex, revealing the stability of the binding pose and the flexibility of the interacting components over time. utupub.fi
MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of structural, dynamical, and thermodynamical properties of the system. utupub.fi These simulations are crucial for understanding how a ligand is recognized by its target and for refining the initial poses suggested by docking studies. For scaffolds similar to this compound, such as other piperidine (B6355638) derivatives, computational studies have been instrumental in elucidating their binding modes with various receptors. nih.gov
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For the aryloxypropanolamine scaffold, which characterizes this compound, specific motifs are critical for stable binding.
Hydrogen Bonds: The hydroxyl group on the propanolamine (B44665) chain is a key hydrogen bond donor and acceptor. Similarly, the oxygen of the ether linkage and the nitro group's oxygen atoms can act as hydrogen bond acceptors. The nitrogen atom within the piperidine ring, when protonated, can serve as a hydrogen bond donor. These interactions are fundamental in orienting the ligand within the binding pocket.
Pi-Interactions: The aromatic ring of the nitrophenoxy group can engage in various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln |
| Ether (-O-) | Hydrogen Bond (Acceptor) | Arg, Lys, Ser, Thr |
| Nitro (-NO2) | Hydrogen Bond (Acceptor) | Arg, Lys, Ser, Thr |
| Piperidine Ring | Hydrophobic/van der Waals | Ala, Val, Leu, Ile, Phe, Met |
| Piperidine Nitrogen (protonated) | Hydrogen Bond (Donor), Ionic | Asp, Glu |
| Nitrophenoxy Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp |
The interaction between a ligand and a protein is not a simple lock-and-key process; it is a dynamic event that can induce significant conformational changes in both the ligand and the macromolecule. nih.govnih.gov This phenomenon, known as "induced fit," is essential for biological function.
Structure-Based Ligand Design Principles Applied to Related Propanolamine Scaffolds
Structure-based ligand design (SBLD) utilizes the three-dimensional structural information of a target macromolecule to develop ligands with improved binding affinity and selectivity. nih.gov This approach is iterative, involving computational design, chemical synthesis, and experimental validation. For the propanolamine scaffold, SBLD has been applied to develop compounds targeting receptors like the β-adrenergic receptors. nih.govmdpi.com
Key principles in the design process for these scaffolds include:
Scaffold Hopping and Modification: The core aryloxypropanolamine structure can be modified to explore new interactions or improve physicochemical properties. For example, the aromatic ring system can be replaced with different heterocyclic or bicyclic systems to probe different regions of the binding site.
Substituent Optimization: The substituents on the aromatic ring and the amine moiety are systematically varied. For instance, modifying the substituents on the phenoxy ring can modulate electronic properties and create new hydrogen bonding or hydrophobic interactions. A 3D-QSAR (Quantitative Structure-Activity Relationship) study on aryloxypropanolamine derivatives highlighted that the presence of polar functions can yield highly active candidates. mdpi.com
Conformational Constraint: Introducing rigid elements into the flexible propanolamine linker can lock the molecule into a bioactive conformation. This can reduce the entropic penalty upon binding and may enhance selectivity for a specific target.
| Design Principle | Strategy | Objective |
|---|---|---|
| Interaction Optimization | Introduce or enhance hydrogen bond donors/acceptors. | Increase binding affinity and specificity. |
| Modify aromatic substituents to optimize hydrophobic and π-interactions. | Improve potency and explore sub-pockets. | |
| Selectivity Enhancement | Exploit differences in amino acid residues between target subtypes. | Reduce off-target effects. |
| Introduce steric bulk to prevent binding to smaller off-target pockets. | Increase selectivity for the desired target. | |
| Improving Physicochemical Properties | Modify functional groups to alter solubility, polarity, and metabolic stability. | Enhance drug-like properties. |
Through these computational and design strategies, the fundamental interactions governing the activity of compounds based on the propanolamine scaffold can be systematically explored, paving the way for the development of novel molecules with tailored properties.
Chemical Modifications and Analogue Synthesis for Mechanistic Probing and Structure Function Correlations
Design Principles for Structural Analogues Based on Core Scaffolds
The design of structural analogues of 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol is guided by established principles of medicinal chemistry, focusing on the three primary components of the molecule: the aryloxypropanolamine core, the 4-nitrophenoxy group, and the piperidine (B6355638) ring. This core structure is characteristic of many β-adrenergic antagonists (beta-blockers), and as such, the principles for analogue design often draw from the extensive structure-activity relationship (SAR) studies conducted on this class of compounds. mdpi.com
The aryloxypropanolamine scaffold is generally considered essential for the primary pharmacological activity. Key structural features to consider for modification include:
The Propan-2-ol Linker: The secondary alcohol is critical for binding to the target receptor, often forming a key hydrogen bond. The distance and geometry between the aromatic ring and the amine are also crucial. Analogues may explore variations in the linker length or the introduction of conformational constraints.
The Amine Group: The basicity of the amine is important for ionic interactions with the receptor. The nature of the substituent on the nitrogen atom significantly influences selectivity and potency.
The Aromatic Ring: The substitution pattern on the phenoxy ring dictates the nature of the interaction with the receptor and can influence properties like selectivity and lipophilicity.
The general design approach involves creating a library of compounds where each of the three core scaffolds is systematically varied. This allows for a comprehensive exploration of the chemical space around the lead compound and the identification of key structural determinants of activity. The insights gained from these studies are instrumental in designing future generations of compounds with improved therapeutic profiles.
Synthesis of Derivatives with Modified Piperidine Moieties
A common synthetic route to such derivatives starts with a suitable epoxide precursor, such as 1-(4-nitrophenoxy)-2,3-epoxypropane. The epoxide ring can be opened by a range of primary or secondary amines, leading to the desired propan-2-ol derivatives. To synthesize analogues with modified piperidine moieties, one could react the epoxide with various substituted piperidines or other cyclic amines.
| Reactant Amine | Resulting Moiety | Rationale for Modification |
| 4-Hydroxypiperidine | 4-Hydroxypiperidin-1-yl | Introduce hydrogen bonding capability |
| 4-Carboxypiperidine | 4-Carboxypiperidin-1-yl | Introduce an acidic group for potential new interactions |
| Morpholine | Morpholin-4-yl | Alter the ring heteroatom to modulate basicity and polarity |
| Thiomorpholine | Thiomorpholin-4-yl | Introduce a sulfur atom to explore different electronic and steric effects |
| Piperazine derivatives | 4-Arylpiperazin-1-yl | Introduce a second amine and bulky aromatic groups to probe larger binding pockets |
The synthesis of these derivatives allows for a systematic exploration of how changes in the size, shape, polarity, and hydrogen-bonding capacity of the cyclic amine affect the biological activity of the parent compound. nih.govresearchgate.net
Synthesis of Analogues with Altered Nitrophenoxy Substitutions
The 4-nitrophenoxy group is a key feature of the lead compound, and its modification can have a profound impact on electronic properties, receptor affinity, and metabolic stability. Synthetic strategies for creating analogues with altered substitutions on the phenoxy ring typically involve the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by reaction with piperidine.
The following table outlines potential modifications to the nitrophenoxy group and the rationale behind these changes:
| Phenol Precursor | Resulting Aromatic Moiety | Rationale for Modification |
| 4-Aminophenol | 4-Aminophenoxy | Introduce a basic group; potential for further derivatization |
| 4-Cyanophenol | 4-Cyanophenoxy | Introduce a hydrogen bond acceptor and alter electronic properties |
| 4-Methoxyphenol | 4-Methoxyphenoxy | Introduce an electron-donating group; increase lipophilicity |
| 4-Chlorophenol | 4-Chlorophenoxy | Introduce a halogen for potential halogen bonding and altered electronics |
| Naphthol | Naphthyloxy | Increase the size of the aromatic system to probe for extended binding sites |
The synthesis of these analogues enables a detailed investigation of the electronic and steric requirements of the aromatic binding pocket of the biological target. mdpi.com Furthermore, replacing the nitro group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Stereoisomeric Derivatization for Probing Stereospecific Interactions
The central carbon atom of the propan-2-ol linker in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol. It is well-established that for many aryloxypropanolamine beta-blockers, the biological activity resides predominantly in one of the enantiomers. mdpi.com Consequently, the synthesis and biological evaluation of the individual stereoisomers are crucial for understanding stereospecific interactions with the target receptor.
Stereoselective synthesis can be achieved through several methods:
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as (R)- or (S)-glycidol.
Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity in the formation of the chiral center.
Chiral Resolution: Separating the racemic mixture into its individual enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
The determination of the absolute configuration of the synthesized enantiomers is typically accomplished using techniques such as X-ray crystallography or by comparing their optical rotation with known standards. The comparative biological evaluation of the pure enantiomers provides invaluable information about the three-dimensional arrangement of the binding site and the specific interactions that contribute to receptor affinity and efficacy.
Isotopic Labeling Strategies for Mechanistic and Spectroscopic Studies
Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule of interest. This technique is a powerful tool for various studies, including:
Mechanistic Elucidation: Tracing the metabolic fate of the compound in biological systems.
Quantitative Analysis: Using isotopically labeled compounds as internal standards in mass spectrometry-based assays for accurate quantification in biological matrices. nih.govresearchgate.net
Spectroscopic Studies: Employing isotopes like ¹³C or ¹⁵N to aid in the structural elucidation and conformational analysis by nuclear magnetic resonance (NMR) spectroscopy.
Receptor Binding Assays: Using radiolabeled ligands (e.g., with ³H or ¹⁴C) to study receptor kinetics and affinity.
Common isotopic labeling strategies for this compound could involve:
| Isotope | Position of Labeling | Application |
| Deuterium (²H or D) | Piperidine ring or propanol (B110389) linker | Internal standard for mass spectrometry; study of kinetic isotope effects |
| Carbon-13 (¹³C) | Aromatic ring or specific carbon atoms | NMR studies for structural and conformational analysis |
| Nitrogen-15 (¹⁵N) | Nitro group or piperidine nitrogen | NMR studies; mechanistic studies of reactions involving the nitrogen atoms |
| Tritium (³H) or Carbon-14 (¹⁴C) | Various positions | Radioligand binding assays; ADME studies |
The synthesis of isotopically labeled analogues generally follows the same synthetic routes as the unlabeled compound, but with the use of appropriately labeled starting materials or reagents. nih.gov
Advanced Analytical Methodologies for Compound Behavior in Complex Chemical Systems
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
The presence of a chiral center in "1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol" makes the separation and quantification of its enantiomers essential. Chiral chromatography is the cornerstone for achieving this, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent techniques.
Chiral Stationary Phases (CSPs) are fundamental to the enantioselective separation in HPLC. For compounds structurally related to beta-adrenergic blockers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times. The selection of the mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as acids, bases, or buffers, is critical for optimizing the separation.
Table 1: Common Chiral Stationary Phases for Separation of Beta-Blocker Analogues
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. | Hexane/Isopropanol, Methanol, Acetonitrile with additives. |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | Reversed-phase or polar organic modes. |
Capillary Electrophoresis (CE) offers an alternative with high efficiency and low sample consumption. In CE, chiral selectors are typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors for the enantiomeric separation of beta-blockers. The separation is based on the differential migration of the enantiomer-selector complexes in the electric field.
The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a direct outcome of a successful chiral separation. By integrating the peak areas of the two enantiomers in the chromatogram or electropherogram, the relative proportion of each can be accurately determined.
High-Resolution Mass Spectrometry for Structural Confirmation of Analogues
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of "this compound" and its synthetic analogues. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of the parent molecule and its fragments.
When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful method for identifying impurities and degradation products. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode provide detailed structural information. For "this compound," characteristic fragmentation pathways would be expected.
Table 2: Predicted High-Resolution Mass Spectrometry Data and Potential Fragmentations for this compound
| Ion | Proposed Structure | Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₂₂N₂O₄ + H⁺ | 295.1652 |
| Fragment 1 | Cleavage of the C-C bond adjacent to the piperidine (B6355638) ring | 98.1019 (C₆H₁₂N⁺) |
| Fragment 2 | Cleavage of the ether bond | 139.0320 (C₆H₅NO₃) |
The fragmentation of the piperidinyl propanol (B110389) side chain is a key diagnostic feature. Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring is a common fragmentation pathway for N-alkyl amines, leading to the formation of a stable iminium ion. Cleavage of the ether linkage and dehydration are also expected fragmentation routes that aid in the structural elucidation of analogues where modifications have been made to the aromatic ring or the piperidine moiety.
Spectroscopic Monitoring of Reaction Kinetics and Equilibria
Understanding the reaction kinetics and chemical equilibria of "this compound" is crucial for optimizing its synthesis and predicting its stability. Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for real-time monitoring of chemical reactions.
UV-Vis spectroscopy can be employed to follow reactions that involve a change in the chromophore of the molecule. The presence of the 4-nitrophenoxy group provides a strong chromophore, making it amenable to UV-Vis analysis. For instance, in a reaction where the nitrophenoxy group is displaced, the change in absorbance at a specific wavelength can be monitored over time to determine the reaction rate. The hydrolysis of related nitrophenyl esters has been successfully monitored using this technique to determine kinetic parameters.
Table 3: Application of Spectroscopic Techniques for Kinetic and Equilibrium Studies
| Technique | Principle | Application to this compound | Data Obtained |
|---|---|---|---|
| UV-Vis Spectroscopy | Monitors changes in absorbance of a chromophore over time. | Following reactions involving the 4-nitrophenoxy group. | Reaction rates, rate constants. |
| NMR Spectroscopy | Tracks changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) over time. | Monitoring the conversion of reactants to products, studying conformational equilibria. | Reaction kinetics, equilibrium constants, identification of intermediates. |
NMR spectroscopy offers a more detailed picture of the reaction progress by providing structural information on all species in the reaction mixture. By acquiring NMR spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction kinetics without the need for sample workup. Furthermore, NMR is a powerful tool for studying dynamic equilibria, such as conformational changes or reversible binding interactions, by analyzing changes in chemical shifts, coupling constants, and line shapes.
Solid-State Characterization Methods (e.g., PXRD, DSC) for Polymorphism Studies (academic interest)
The solid-state properties of a chemical compound can have a significant impact on its physical and chemical stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of academic and industrial research. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are primary techniques for the investigation of polymorphism.
PXRD is a non-destructive technique that provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint." By analyzing the PXRD patterns of different batches of "this compound," the existence of different polymorphs can be identified.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to detect phase transitions between different polymorphic forms. Each polymorph will typically exhibit a distinct melting point and enthalpy of fusion.
Table 4: Solid-State Characterization Techniques for Polymorphism Studies
| Technique | Principle | Information Obtained |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | Unique diffraction pattern for each crystalline form, identification of polymorphs. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow as a function of temperature. | Melting point, enthalpy of fusion, glass transition temperature, detection of phase transitions. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature. | Thermal stability, decomposition temperature, presence of solvates. |
| Hot-Stage Microscopy | Visual observation of thermal transitions under a microscope. | Morphological changes upon heating, melting behavior. |
The combination of these techniques provides a comprehensive understanding of the solid-state behavior of "this compound," which is of high academic interest for establishing structure-property relationships in this class of compounds.
Conclusion and Future Directions in Academic Chemical Research
Summary of Key Academic Contributions and Challenges
The academic significance of 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol lies in its hybrid structure, which combines a nitrophenoxy moiety, a propan-2-ol linker, and a piperidine (B6355638) ring. This arrangement is characteristic of compounds with potential biological activity, making it an interesting scaffold for medicinal chemistry research. The primary academic contribution of studying this molecule would be to expand the structure-activity relationship (SAR) knowledge base for this class of compounds. The key challenge, however, is the limited number of studies focused specifically on this molecule, necessitating a reliance on data from analogous structures to guide research.
A significant hurdle in the academic exploration of such compounds is often the multi-step synthesis, which can be resource-intensive. Furthermore, the presence of a stereocenter at the propan-2-ol unit adds a layer of complexity, requiring stereoselective synthetic methods or chiral separation techniques to investigate the biological activities of individual enantiomers.
Emerging Synthetic Methodologies for Related Chemical Architectures
Recent advances in organic synthesis offer promising avenues for the efficient construction of this compound and its analogs. Traditional synthesis often involves the reaction of a phenoxide with an epoxide, followed by the opening of the epoxide ring with an amine. While effective, this method can sometimes lack regioselectivity and stereocontrol.
Emerging methodologies that could be applied to this chemical architecture include:
Asymmetric Epoxidation and Ring-Opening: The use of chiral catalysts in the epoxidation of an appropriate allylic precursor, followed by a regioselective and stereospecific ring-opening with piperidine, could provide access to enantiomerically pure forms of the target compound.
Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for reactions involving potentially hazardous intermediates.
Click Chemistry: While not directly applicable to the core synthesis of this molecule, click chemistry could be employed in derivatization studies, allowing for the rapid and efficient attachment of various functionalities to the core structure.
A comparison of traditional and emerging synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Potential Application |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Can have limited stereocontrol and scalability issues. | Initial laboratory-scale synthesis. |
| Asymmetric Catalysis | Provides access to single enantiomers. | Catalyst cost and sensitivity can be high. | Stereoselective synthesis of chiral analogs. |
Opportunities for Advanced Computational and Theoretical Explorations
Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level. nih.gov Density Functional Theory (DFT) studies can be employed to calculate a range of molecular properties and predict reactivity. nih.govresearchgate.net
Key areas for computational exploration include:
Conformational Analysis: Identifying the low-energy conformations of the molecule is crucial for understanding its interactions with biological targets.
Pharmacophore Modeling: Based on the structures of known active compounds with similar scaffolds, a pharmacophore model can be developed to guide the design of new derivatives with enhanced activity. nih.gov
Molecular Docking: Docking studies can predict the binding mode of the compound within the active site of a target protein, providing insights into the molecular basis of its activity. researchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize compounds for further experimental investigation. frontiersin.org
Table 2: Potential Computational Studies
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What are the electronic properties and reactivity of the molecule? | Maps of electrostatic potential, frontier molecular orbitals, and predicted reaction sites. |
| Molecular Dynamics (MD) Simulations | How does the molecule behave in a biological environment? | Understanding of conformational flexibility and interactions with solvent and ions. nih.gov |
Prospects for Mechanistic Elucidation of Novel Molecular Interactions
The elucidation of the molecular interactions of this compound is a critical step in understanding its potential biological effects. The presence of hydrogen bond donors (the hydroxyl group) and acceptors (the ether oxygen, the nitro group oxygens, and the piperidine nitrogen), as well as an aromatic ring capable of π-stacking, suggests that this molecule can participate in a variety of non-covalent interactions.
Future research could focus on:
X-ray Crystallography: Co-crystallization of the compound with a model protein could provide direct evidence of its binding mode and key intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can be used to identify binding to a target protein and map the binding epitope.
Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of binding, including the enthalpy and entropy of the interaction, providing a deeper understanding of the driving forces for binding.
Unexplored Derivatization Pathways and Their Chemical Significance
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse properties.
Potential derivatization pathways include:
Modification of the Piperidine Ring: The piperidine nitrogen can be quaternized or used as a handle to attach other functional groups. Additionally, substituents could be introduced on the ring itself to explore the steric and electronic requirements for activity.
Variation of the Phenoxy Moiety: The nitro group on the aromatic ring is a versatile functional group that can be reduced to an amine, which can then be further functionalized. The position and nature of the substituent on the aromatic ring can also be varied.
Esterification or Etherification of the Hydroxyl Group: The secondary alcohol can be converted to an ester or an ether, which may alter the lipophilicity and pharmacokinetic properties of the molecule.
The chemical significance of these derivatization pathways lies in their potential to fine-tune the properties of the parent compound, leading to improved potency, selectivity, or pharmacokinetic profiles.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Q & A
Q. What are the key synthetic steps and reaction optimization strategies for 1-(4-nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution between 4-nitrophenol and a piperidine-containing epoxide intermediate. Critical parameters include:
- Temperature control : Maintaining 60–80°C during etherification to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol may reduce byproduct formation .
- Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation of phenolic hydroxyl groups . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic methods are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitrophenoxy aromatic protons at δ 7.5–8.2 ppm, piperidine N-CH₂ at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 347.1624) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups (applied to analogous nitrophenoxy compounds) .
Advanced Research Questions
Q. How can low yield in the final coupling step be addressed?
Low yields often stem from steric hindrance or incomplete activation of reactants. Mitigation strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for hindered intermediates .
- Alternative coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide/ether bond formation .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and optimize termination points .
Q. What methodologies are used to evaluate biological interactions of this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for adrenergic or serotonin receptors, leveraging the piperidine moiety’s pharmacophore potential .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses in silico, guided by structural analogs with known activity .
- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK-293) assess therapeutic index and selectivity .
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy .
- Activity comparison : Enantiomers often show divergent binding kinetics; e.g., (R)-enantiomers of piperidine derivatives exhibit higher receptor affinity than (S)-forms .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare fragmentation patterns in MS/MS .
- Degradation analysis : Stability studies under varying pH/temperature identify decomposition products that skew spectral results .
Methodological Considerations for Data Analysis
- Purity assessment : HPLC-DAD (C18 column, acetonitrile/water mobile phase) detects impurities at 254 nm, with quantification against USP reference standards .
- Kinetic studies : Pseudo-first-order rate constants for hydrolysis (e.g., in phosphate buffer) are derived from UV-Vis absorbance decay at 400 nm (λmax for nitrophenoxide ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
